

Applications of ACHP in Fibrosis Research Models: Application Notes and Protocols

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Compound of Interest

Compound Name: ACHP

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Introduction

Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), is a pathological hallmark of numerous chronic diseases affecting organs such as the lungs, liver, and kidneys. A key cellular mediator of fibrosis is the myofibroblast, which is differentiated from resident fibroblasts and other cell types upon activation by pro-fibrotic stimuli, most notably Transforming Growth Factor-beta 1 (TGF- β 1). The emergence of myofibroblasts leads to elevated deposition of ECM components, particularly collagen type I, disrupting normal tissue architecture and function.

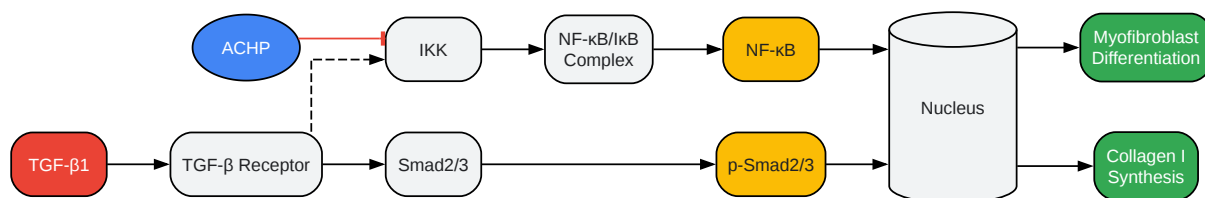
ACHP (2-Amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-(4-piperidiny)-3-pyridinecarbonitrile) is a selective inhibitor of the I κ B kinase (IKK) complex, a critical component of the Nuclear Factor-kappa B (NF- κ B) signaling pathway.^{[1][2]} The NF- κ B pathway is a pivotal regulator of inflammatory responses, which are often upstream of fibrotic processes. By inhibiting IKK, **ACHP** effectively blocks the activation of NF- κ B, thereby presenting a promising therapeutic strategy for attenuating fibrosis.^{[1][2]} Recent research has demonstrated the potent anti-fibrotic properties of **ACHP** in in vitro models of fibrosis, primarily through the suppression of TGF- β 1-induced myofibroblast differentiation and subsequent collagen synthesis.^{[1][2]}

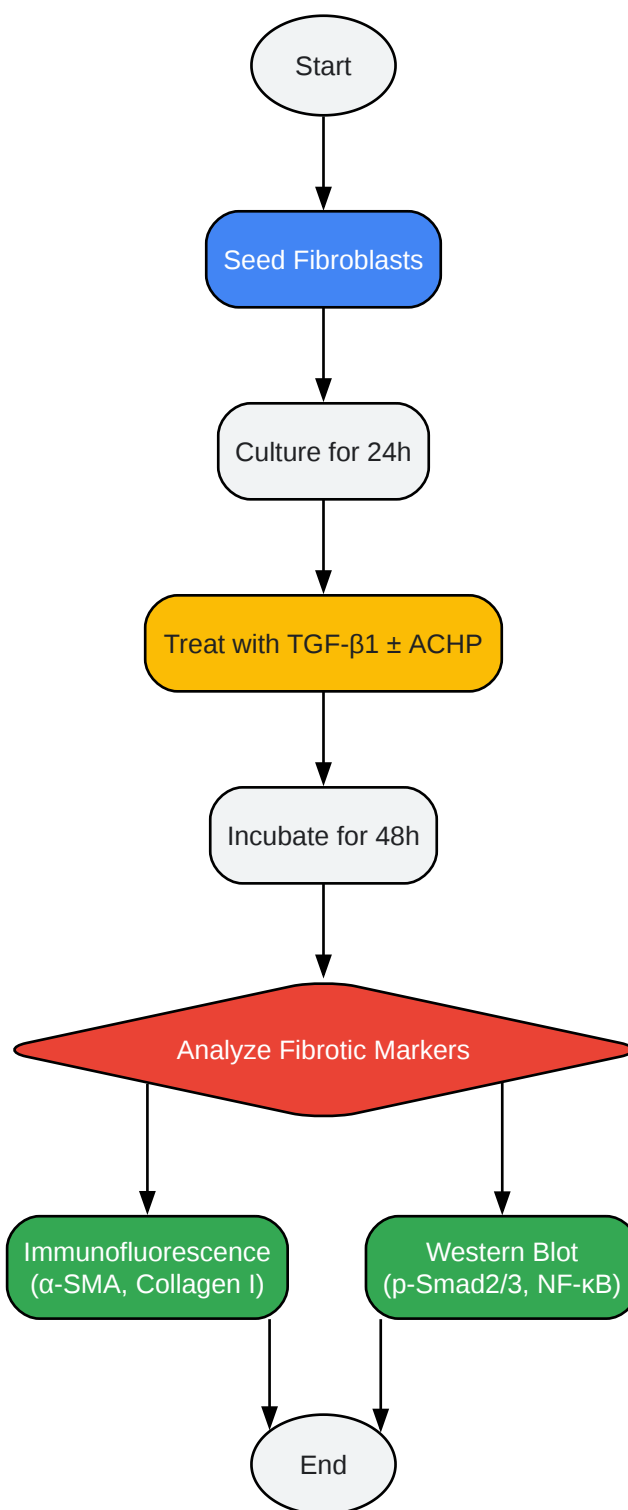
This document provides detailed application notes and protocols for the use of **ACHP** in in vitro fibrosis research models. It includes a summary of its mechanism of action, quantitative data on its efficacy, and step-by-step experimental protocols.

Mechanism of Action

ACHP exerts its anti-fibrotic effects by targeting the IKK/NF- κ B signaling pathway, which crosstalks with the pro-fibrotic TGF- β 1 signaling cascade.

Signaling Pathway of **ACHP** in Inhibiting TGF- β 1-Induced Fibrosis





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References

- 1. The I κ B kinase inhibitor ACHP strongly attenuates TGF β 1-induced myofibroblast formation and collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
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